Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl-
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Overview
Description
Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- is a complex organic compound characterized by the presence of a pyrazole ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- typically involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
- Methanone, (4-chlorophenyl)phenyl-
- Methanone, bis(4-methylphenyl)-
Uniqueness
Methanone, [4,5-dihydro-4,4-bis(trifluoromethyl)-1H-pyrazol-3-yl]phenyl- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61859-95-8 |
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Molecular Formula |
C12H8F6N2O |
Molecular Weight |
310.19 g/mol |
IUPAC Name |
[4,4-bis(trifluoromethyl)-1,5-dihydropyrazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C12H8F6N2O/c13-11(14,15)10(12(16,17)18)6-19-20-9(10)8(21)7-4-2-1-3-5-7/h1-5,19H,6H2 |
InChI Key |
HIBSHHCGNFYXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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